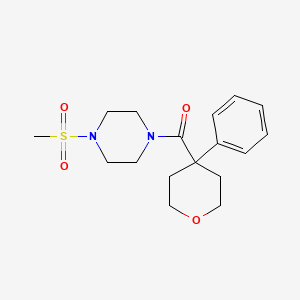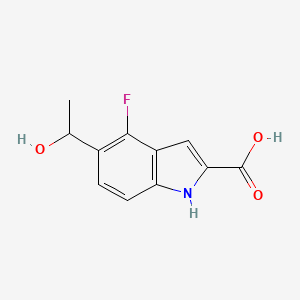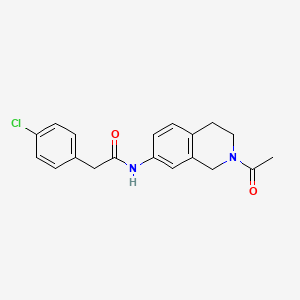![molecular formula C23H25NO5 B2632979 3-((1-[(9H-Fluoren-9-ylmethoxy)carbonyl]piperidin-4-YL)oxy)propanoic acid CAS No. 1344100-07-7](/img/structure/B2632979.png)
3-((1-[(9H-Fluoren-9-ylmethoxy)carbonyl]piperidin-4-YL)oxy)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((1-[(9H-Fluoren-9-ylmethoxy)carbonyl]piperidin-4-YL)oxy)propanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as Fmoc-Lys-OH and is a derivative of lysine.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Protective Group Applications
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, closely related to the compound of interest, is widely utilized in the synthesis of peptides for protecting hydroxy groups. This protection strategy is crucial for peptide synthesis, allowing for the selective deprotection of amino acids under mild conditions. For example, the Fmoc group is removed by the action of bases like piperidine, demonstrating its utility in complex organic syntheses (Gioeli & Chattopadhyaya, 1982).
Photophysical Properties and Bioimaging Applications
Fluorene derivatives, including those structurally related to the mentioned compound, show promising applications in bioimaging due to their photophysical properties. For instance, studies on water-soluble fluorene derivatives have highlighted their potential in integrin-targeting bioimaging. These compounds exhibit strong two-photon absorption (2PA) properties, making them suitable for two-photon fluorescence microscopy (2PFM) imaging, which is critical for selective imaging of biological targets such as integrins in cancer cells (Morales et al., 2010).
Material Science and Coordination Chemistry
In the realm of materials science, fluorene derivatives have been integrated into the synthesis of coordination polymers and complexes, exhibiting interesting photoluminescence properties. These properties are essential for developing materials with potential applications in optoelectronics and sensing. For example, coordination polymers containing fluorene ligands can emit strong blue fluorescence under UV light, indicating their utility in materials science research (Yu et al., 2006).
Eigenschaften
IUPAC Name |
3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]oxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c25-22(26)11-14-28-16-9-12-24(13-10-16)23(27)29-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,16,21H,9-15H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGADXNMRGHPSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OCCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3,5-dimethylisoxazol-4-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2632901.png)

![2-Chloro-N-[2-(oxolan-3-yl)-1-phenylethyl]acetamide](/img/structure/B2632903.png)
![[1,1'-biphenyl]-4-yl(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2632904.png)
![2-({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}methyl)-3-(4-methylphenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2632906.png)

![3-Phenyl-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]propan-1-one](/img/structure/B2632909.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride](/img/structure/B2632911.png)
![N-(8-(tert-butyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)-4-chloro-3-nitrobenzenesulfonamide](/img/structure/B2632913.png)
![N-(1-cyanocyclopentyl)-2-{[1-(pyridazin-3-yl)piperidin-3-yl]amino}acetamide](/img/structure/B2632915.png)
![2-[3-(2,2-Difluoroethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2632916.png)
